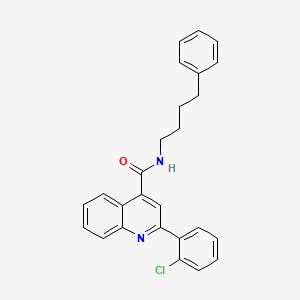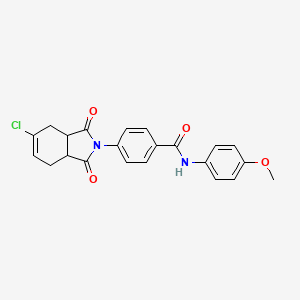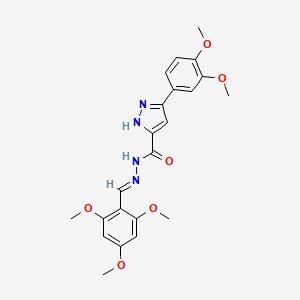
3-(3,4-DI-Meo-PH)-N'-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of multiple methoxy groups and a pyrazole ring structure suggests that it may exhibit unique biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form 1H-pyrazole-5-carbohydrazide.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting 1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzylidene Derivative: The final step involves the condensation of the intermediate product with 2,4,6-trimethoxybenzaldehyde. This reaction is typically carried out in ethanol under reflux conditions, using an acid catalyst such as acetic acid.
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反应分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group (benzylidene) can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, or infectious diseases.
Biological Studies: The compound can be used to study the biological activities of pyrazole derivatives, including their interactions with enzymes and receptors.
Material Science: It may be explored for its potential use in the development of new materials with unique properties, such as organic semiconductors or catalysts.
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple methoxy groups and the pyrazole ring may allow the compound to bind to active sites or modulate signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide: Lacks the benzylidene group, which may result in different biological activities.
N’-(2,4,6-Trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Lacks the 3,4-dimethoxyphenyl group, which may affect its binding properties and efficacy.
Uniqueness
3-(3,4-Dimethoxyphenyl)-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the 3,4-dimethoxyphenyl and 2,4,6-trimethoxybenzylidene groups. This combination of functional groups may confer distinct biological activities and binding properties, making it a valuable compound for further research and development.
属性
分子式 |
C22H24N4O6 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O6/c1-28-14-9-19(30-3)15(20(10-14)31-4)12-23-26-22(27)17-11-16(24-25-17)13-6-7-18(29-2)21(8-13)32-5/h6-12H,1-5H3,(H,24,25)(H,26,27)/b23-12+ |
InChI 键 |
CGDDRJBXLURHMD-FSJBWODESA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11660386.png)
![(5E)-5-{[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11660392.png)
![(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660400.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11660406.png)
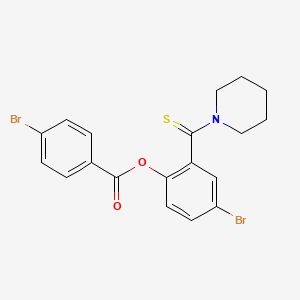
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11660418.png)
![N'-[(E)-1,2-dihydroacenaphthylen-5-ylmethylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B11660422.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11660430.png)
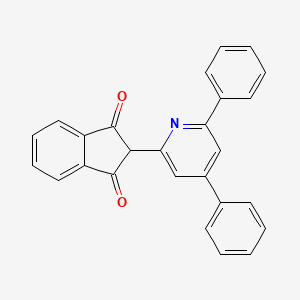
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660438.png)
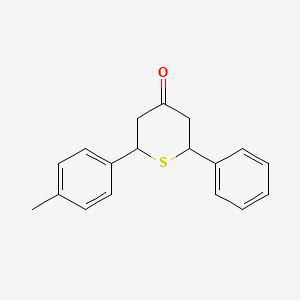
![7-[(4-bromobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11660449.png)
